Usp7-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

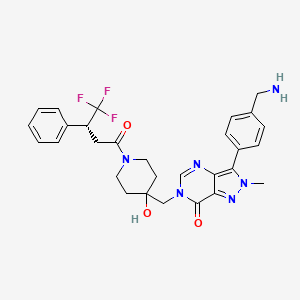

3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-4,4,4-trifluoro-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O3/c1-36-26(21-9-7-19(16-33)8-10-21)24-25(35-36)27(40)38(18-34-24)17-28(41)11-13-37(14-12-28)23(39)15-22(29(30,31)32)20-5-3-2-4-6-20/h2-10,18,22,41H,11-17,33H2,1H3/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPQYKGBXQQARM-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)CC(C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)C[C@H](C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Usp7-IN-3: An In-Depth Technical Guide on its Allosteric Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Usp7-IN-3 is a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the regulation of numerous cellular processes, including the p53 tumor suppressor pathway. By binding to a site distinct from the catalytic active site, this compound induces a conformational change in USP7, leading to the inhibition of its deubiquitinase activity. This inhibition results in the destabilization of MDM2, a key negative regulator of p53, ultimately leading to the activation of the p53 signaling pathway and suppression of cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Allosteric Inhibition of USP7

This compound functions as a non-competitive, allosteric inhibitor of USP7. Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct pocket on the USP7 catalytic domain. This binding event induces a conformational change that alters the active site's geometry, rendering it less efficient at recognizing and processing its substrates, most notably ubiquitinated proteins.[1][2]

The primary consequence of this compound-mediated inhibition is the disruption of the MDM2-p53 axis. USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting USP7, this compound promotes the auto-ubiquitination and subsequent degradation of MDM2. The resulting decrease in MDM2 levels leads to the accumulation and activation of p53.[3] Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and senescence in cancer cells.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity.

| Parameter | Cell Line | Value | Reference |

| Cellular Activity | HCT116 | 50 nM (Reduces MDM2 levels and upregulates p53) | [2] |

| Anti-proliferative Activity | RS4;11 | 2 nM (Inhibits cell proliferation over 72 hours) | [2] |

Note: Specific IC50 or Ki values for the direct enzymatic inhibition of USP7 by this compound are not publicly available in the reviewed literature.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of this compound.

Detailed Experimental Protocols

USP7 Deubiquitinase Biochemical Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against USP7 using a fluorogenic substrate like Ubiquitin-AMC (Ub-AMC).

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-AMC substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (dissolved in DMSO)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Add a fixed concentration of recombinant USP7 enzyme to each well of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.

-

Immediately measure the fluorescence intensity (Excitation: ~350-380 nm, Emission: ~440-460 nm) over time using a fluorescence plate reader in kinetic mode.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for MDM2 and p53 Levels in HCT116 Cells

This protocol describes the detection of MDM2 and p53 protein levels in HCT116 cells following treatment with this compound.

Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MDM2, anti-p53, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time (e.g., 2, 4, 8 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in MDM2 and p53 protein levels.

RS4;11 Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound on the RS4;11 acute lymphoblastic leukemia cell line.

Materials:

-

RS4;11 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Seed RS4;11 cells at a specific density (e.g., 5,000 cells/well) in a 96-well plate.

-

Prepare a serial dilution of this compound in the complete growth medium.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for cell proliferation inhibition.

References

The Structure-Activity Relationship of Usp7-IN-3: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Potent and Selective Allosteric Inhibitor of Ubiquitin-Specific Protease 7

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for Usp7-IN-3, a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). Designed for researchers, scientists, and drug development professionals, this document delves into the critical chemical features driving its inhibitory activity, summarizes key quantitative data, and provides detailed methodologies for the evaluation of this and similar compounds.

Introduction to USP7 and the Therapeutic Potential of its Inhibition

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of a multitude of proteins involved in critical cellular processes.[1][2] These include key players in oncology, such as the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[3] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis.[1][3] This central role in the p53-MDM2 pathway has positioned USP7 as a high-value target for cancer therapy.[4] Inhibition of USP7 leads to the destabilization of MDM2, subsequent stabilization and activation of p53, and ultimately, tumor cell death.[3]

This compound, a member of the pyrazolopyrimidinone class of inhibitors, has emerged as a significant tool compound for studying USP7 biology.[5] It exhibits potent and selective inhibition of USP7 through an allosteric mechanism, binding to a pocket distinct from the active site.[3][6] This guide will explore the nuanced SAR of the this compound scaffold, providing a framework for the rational design of next-generation USP7 inhibitors.

The USP7-p53 Signaling Pathway

The diagram below illustrates the central role of USP7 in the p53 signaling pathway and the mechanism of action for USP7 inhibitors like this compound.

Structure-Activity Relationship of the Pyrazolopyrimidinone Scaffold

The pyrazolopyrimidinone core is a key structural motif for a series of potent USP7 inhibitors, including this compound. The SAR for this class of compounds has been elucidated through systematic modifications of different regions of the molecule. The following tables summarize the quantitative data for key analogs, highlighting the impact of these changes on biochemical potency.

Table 1: Modifications of the Phenyl Ring

| Compound ID | R1 | R2 | R3 | R4 | USP7 IC50 (nM) |

| 1a | H | H | H | H | 150 |

| 1b | F | H | H | H | 120 |

| 1c | H | F | H | H | 95 |

| 1d | H | H | CH2NH2 | H | 5 |

| 1e | H | H | Cl | H | 250 |

| 1f | H | H | OCH3 | H | 300 |

Data presented in this table is a representative compilation from published literature and may not be exhaustive.

The data in Table 1 clearly indicates that substitution at the para-position (R3) of the phenyl ring is critical for potency. The introduction of an aminomethyl group at this position, as seen in compound 1d (which is structurally analogous to this compound), results in a dramatic increase in inhibitory activity. This suggests a key interaction with a specific residue in the binding pocket of USP7. Other substitutions at this position, or at the ortho- and meta-positions, are generally detrimental to activity.

Table 2: Modifications of the Piperidine Moiety

| Compound ID | R5 | USP7 IC50 (nM) |

| 2a | H | >1000 |

| 2b | OH | 10 |

| 2c | F | 50 |

| 2d | OCH3 | 200 |

Data presented in this table is a representative compilation from published literature and may not be exhaustive.

As shown in Table 2, the presence of a hydroxyl group on the piperidine ring (compound 2b ) is crucial for high potency. This suggests that this hydroxyl group likely forms a key hydrogen bond interaction within the allosteric binding site of USP7. Removal of this group or its replacement with other functionalities leads to a significant loss of activity.

Table 3: Modifications of the Phenylbutanoyl Moiety

| Compound ID | Stereochemistry at chiral center | Phenyl Ring Substitution | USP7 IC50 (nM) |

| 3a | (R) | Unsubstituted | 8 |

| 3b | (S) | Unsubstituted | 500 |

| 3c | (R) | 4-F | 15 |

| 3d | (R) | 3-Cl | 45 |

| 3e | (R) | 2-CH3 | 120 |

Data presented in this table is a representative compilation from published literature and may not be exhaustive.

The stereochemistry of the phenylbutanoyl side chain is a critical determinant of activity. The (R)-enantiomer (3a ) is significantly more potent than the (S)-enantiomer (3b ), indicating a specific and chiral binding interaction with the protein. Substitutions on the phenyl ring of this moiety are generally tolerated but do not significantly improve potency over the unsubstituted analog.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of USP7 inhibitors. The following sections describe the key experimental protocols used in the characterization of this compound and its analogs.

USP7 Biochemical Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified USP7.

Methodology:

-

Reagent Preparation: Recombinant human USP7 enzyme, a fluorogenic substrate such as Ubiquitin-AMC (Ub-AMC), and the test compound (e.g., this compound) are prepared in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Compound Incubation: The USP7 enzyme is pre-incubated with varying concentrations of the test compound or DMSO (vehicle control) in a 96- or 384-well plate for a defined period (e.g., 30 minutes) at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.

-

Signal Detection: The increase in fluorescence, resulting from the cleavage of AMC from ubiquitin by active USP7, is monitored over time using a fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm).[7]

-

Data Analysis: The initial reaction rates are calculated, and the percent inhibition at each compound concentration is determined relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target within a cellular context.

Methodology:

-

Cell Treatment: Intact cells (e.g., a relevant cancer cell line) are treated with the test compound or DMSO for a specific duration.

-

Thermal Denaturation: The treated cells are heated to a range of temperatures.[8] Ligand-bound proteins are generally more resistant to thermal denaturation.

-

Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the insoluble fraction (containing aggregated proteins) by centrifugation.[9]

-

Protein Detection: The amount of soluble USP7 at each temperature is quantified by Western blotting or other protein detection methods.

-

Data Analysis: A thermal melt curve is generated by plotting the amount of soluble USP7 as a function of temperature.[10] A shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement.[11]

Conclusion

The pyrazolopyrimidinone scaffold, exemplified by this compound, represents a promising class of allosteric USP7 inhibitors. The structure-activity relationships outlined in this guide highlight the critical importance of specific structural features for achieving high potency, including the para-aminomethylphenyl group, the piperidine hydroxyl, and the (R)-stereochemistry of the phenylbutanoyl moiety. The detailed experimental protocols provided offer a robust framework for the evaluation of novel USP7 inhibitors. A thorough understanding of the SAR and the application of rigorous biochemical and cellular assays are paramount for the successful development of next-generation USP7-targeted therapies for the treatment of cancer and other diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. Discovery and characterization of highly potent and selective allosteric USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]

- 5. Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

Usp7-IN-3: A Technical Guide to the Allosteric Inhibition of USP7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Usp7-IN-3, a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). This document details the mechanism of action, quantitative data, and experimental protocols relevant to the characterization of this compound, offering valuable insights for researchers in oncology and drug discovery.

Introduction to USP7 and its Allosteric Inhibition

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including the DNA damage response, epigenetic regulation, and immune surveillance. Notably, USP7 is a key regulator of the p53 tumor suppressor pathway. It stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby contributing to tumor progression.[1] This central role in oncogenesis has made USP7 an attractive target for cancer therapy.

Allosteric inhibition of USP7 presents a promising therapeutic strategy. Unlike active site inhibitors, allosteric inhibitors bind to a site distinct from the catalytic center, inducing a conformational change that inactivates the enzyme. This can offer greater selectivity and potentially avoid off-target effects associated with highly conserved active sites. This compound (also referred to as Compound 5) is a selective, reversible small-molecule allosteric inhibitor of USP7.[2][3]

Mechanism of Allosteric Inhibition by this compound

This compound exerts its inhibitory effect by binding to a previously undisclosed allosteric pocket on the USP7 catalytic domain.[4] This binding site is located near the catalytic triad (Cys223, His464, and Asp481) but does not directly interact with it. The binding of this compound induces a conformational change in USP7 that disrupts the proper alignment of the catalytic triad and sterically hinders the binding of the C-terminus of ubiquitin.[4][5] This prevents the catalytic activity of USP7, leading to the destabilization of its substrates, such as MDM2. The crystal structure of USP7 in complex with a similar potent inhibitor (PDB ID: 5N9T) provides a structural basis for understanding this allosteric inhibition.[3][4]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, demonstrating its cellular activity.

| Assay Type | Cell Line | Concentration | Incubation Time | Observed Effect | Citation |

| Western Blot | HCT116 (colon cancer) | 50 nM | 2 hours | Decreased MDM2 levels and increased p53 expression | [2] |

| Cell Viability | RS4;11 (acute lymphoblastic leukemia) | 2 nM | 72 hours | Significant reduction in cell viability | [2] |

Signaling Pathway and Experimental Workflows

The USP7-MDM2-p53 Signaling Pathway and this compound Inhibition

The following diagram illustrates the role of USP7 in the MDM2-p53 pathway and the mechanism of its inhibition by this compound.

Caption: USP7-MDM2-p53 signaling pathway and inhibition by this compound.

Experimental Workflow for Biochemical Potency Determination

This diagram outlines a typical workflow for determining the biochemical potency of a USP7 inhibitor.

Caption: Workflow for a Ub-AMC based biochemical assay.

Experimental Workflow for Cellular Activity Assessment

This diagram illustrates the workflow for assessing the cellular effects of a USP7 inhibitor.

Caption: Workflow for cellular viability and Western blot analysis.

Detailed Experimental Protocols

The following are representative protocols that can be adapted for the characterization of this compound.

Biochemical Deubiquitinase (DUB) Activity Assay (Ub-AMC)

This protocol is for a 96-well format fluorogenic assay to measure the enzymatic activity of USP7.

Materials:

-

Recombinant human USP7 protein

-

This compound

-

Ubiquitin-AMC (Ub-AMC) substrate

-

DUB Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.05% CHAPS)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a 2X stock solution of recombinant USP7 in DUB Assay Buffer.

-

Prepare a serial dilution of this compound in DUB Assay Buffer containing the desired final concentration of DMSO (typically ≤1%).

-

Prepare a 2X stock solution of Ub-AMC substrate in DUB Assay Buffer.

-

-

Assay Plate Setup:

-

Add 25 µL of the this compound serial dilutions to the wells of the 96-well plate. Include wells with buffer and DMSO as negative controls.

-

Add 25 µL of the 2X USP7 enzyme solution to all wells.

-

Mix gently and incubate at room temperature for 30 minutes to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add 50 µL of the 2X Ub-AMC substrate solution to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature (e.g., 30°C).

-

Measure the fluorescence intensity at an excitation wavelength of 355-365 nm and an emission wavelength of 455-465 nm every minute for 30-60 minutes.[6]

-

-

Data Analysis:

-

Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Viability Assay (CellTiter-Glo®)

This protocol describes a method to determine the number of viable cells in culture based on the quantification of ATP.[1][5][7]

Materials:

-

RS4;11 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed RS4;11 cells into an opaque-walled 96-well plate at a density of approximately 1,500 cells per well in 35 µL of culture medium.[8]

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add the compound dilutions to the wells. Include vehicle-treated wells as a control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells.

-

Plot the normalized viability versus the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

-

Western Blot Analysis of MDM2 and p53

This protocol outlines the steps for detecting changes in MDM2 and p53 protein levels in HCT116 cells following treatment with this compound.[9]

Materials:

-

HCT116 cells

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-MDM2, anti-p53, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed HCT116 cells and grow to 70-80% confluency.

-

Treat the cells with 50 nM this compound or vehicle control for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.

-

Run the gel until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in MDM2 and p53 levels.

-

Conclusion

This compound is a valuable tool for studying the biological functions of USP7 and holds potential as a therapeutic agent. Its allosteric mechanism of inhibition offers a promising avenue for the development of selective and effective anticancer drugs. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the properties and applications of this compound and other allosteric USP7 inhibitors.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. ch.promega.com [ch.promega.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Regulation of MDM2 Stability by Usp7-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-specific protease 7 (Usp7), a key deubiquitinating enzyme, plays a critical role in the stabilization of the E3 ubiquitin ligase MDM2. This stabilization leads to the subsequent degradation of the p53 tumor suppressor, a cornerstone of cellular integrity. Consequently, the inhibition of Usp7 has emerged as a promising therapeutic strategy in oncology. This technical guide focuses on Usp7-IN-3, a potent and selective allosteric inhibitor of Usp7. We will delve into its mechanism of action, its impact on the Usp7-MDM2-p53 signaling axis, and provide detailed experimental protocols and quantitative data to facilitate further research and development in this area.

Introduction: The Usp7-MDM2-p53 Axis

The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair. Its cellular levels are tightly controlled, primarily through ubiquitination by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Usp7 (also known as Herpesvirus-associated ubiquitin-specific protease or HAUSP) is a deubiquitinase that removes ubiquitin chains from its substrates, thereby rescuing them from degradation.[1][2]

One of the most critical substrates of Usp7 is MDM2 itself. By deubiquitinating MDM2, Usp7 prevents its auto-degradation and maintains a stable pool of active MDM2. This, in turn, ensures the continuous suppression of p53 in unstressed cells.[1][2] In many cancers, Usp7 is overexpressed, leading to increased MDM2 stability and consequently, diminished p53 activity, which allows cancer cells to evade apoptosis and proliferate uncontrollably. Therefore, inhibiting Usp7 presents a compelling strategy to destabilize MDM2, restore p53 function, and trigger tumor cell death.

This compound: A Selective Allosteric Inhibitor

This compound (also referred to as Compound 5 in foundational literature) is a potent and selective, allosteric inhibitor of Usp7.[1][3] Its allosteric binding mechanism offers a high degree of selectivity over other deubiquitinases.[3][4]

Chemical Structure:

-

IUPAC Name: 3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-4,4,4-trifluoro-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one[2]

-

CAS No.: 2202738-42-7[1]

-

Molecular Formula: C₂₉H₃₁F₃N₆O₃[2]

-

Molecular Weight: 568.6 g/mol [2]

Mechanism of Action of this compound

This compound functions by inhibiting the deubiquitinase activity of Usp7. This inhibition leads to the accumulation of ubiquitinated MDM2, which is then rapidly targeted for degradation by the proteasome. The resulting decrease in cellular MDM2 levels alleviates the negative regulation of p53. Consequently, p53 accumulates, translocates to the nucleus, and activates the transcription of its target genes, such as p21 (CDKN1A), leading to cell cycle arrest and apoptosis.[1]

Signaling Pathway

The signaling cascade initiated by this compound is depicted below.

Caption: this compound inhibits Usp7, leading to MDM2 degradation and p53 stabilization.

Quantitative Data

The efficacy of this compound has been demonstrated in various in vitro models. The following tables summarize the key quantitative findings.

Table 1: Cellular Activity of this compound in HCT116 Cells

| Parameter | Concentration | Treatment Time | Result | Reference |

| MDM2 Protein Levels | 50 nM | 2 hours | Significantly decreased | [1] |

| p53 Protein Levels | 50 nM | 2 hours | Significantly increased | [1] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Parameter | Concentration | Treatment Time | Result | Reference |

| RS4;11 (Acute Lymphoblastic Leukemia) | Cell Viability | 2 nM | 72 hours | Significant reduction | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the characterization of this compound and similar Usp7 inhibitors.

Western Blot for MDM2 and p53 Levels

This protocol is designed to assess the protein levels of MDM2 and p53 in response to this compound treatment.

Workflow Diagram:

Caption: Workflow for Western blot analysis of MDM2 and p53.

Methodology:

-

Cell Culture and Treatment:

-

Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with 50 nM this compound or a DMSO vehicle control for 2 hours.

-

-

Lysis and Protein Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Viability Assay

This protocol measures the anti-proliferative effects of this compound on cancer cells.

Workflow Diagram:

Caption: Workflow for assessing cell viability after this compound treatment.

Methodology:

-

Cell Seeding:

-

Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells per well).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions to the wells, including a DMSO vehicle control. For the specific data point mentioned, a 2 nM concentration should be included.

-

-

Incubation and Viability Measurement:

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Add the reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the DMSO control to determine the percentage of cell viability.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound is a valuable tool for investigating the intricacies of the Usp7-MDM2-p53 pathway. Its high potency and selectivity make it a strong candidate for further preclinical development. The destabilization of MDM2 and subsequent activation of p53 by this compound underscores the therapeutic potential of Usp7 inhibition in cancers with wild-type p53. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to enhance its anti-tumor activity. The detailed protocols provided herein serve as a foundation for researchers to further explore the biological effects of this compound and to accelerate the development of novel cancer therapeutics targeting this critical pathway.

References

Usp7-IN-3 Substrate Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide range of proteins involved in crucial cellular processes, including DNA damage repair, cell cycle progression, and apoptosis. Its dysregulation has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. Usp7-IN-3 (also known as Compound 5) is a potent and selective allosteric inhibitor of USP7. This technical guide provides an in-depth overview of the substrate specificity of this compound, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts: USP7 Function and Inhibition

USP7 exerts its function by removing ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation. Key substrates of USP7 include the E3 ubiquitin ligase MDM2 and the tumor suppressor p53. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1] Conversely, inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells.

This compound is an allosteric inhibitor that binds to a pocket distinct from the catalytic site, thereby locking the enzyme in an inactive conformation. This mechanism of action contributes to its high selectivity.

Data Presentation: Quantitative Substrate Specificity

While a comprehensive screening of this compound against a full panel of deubiquitinating enzymes with corresponding IC50 values is not publicly available, extensive studies on its close analogs, such as "compound 4" and FT671, have demonstrated remarkable selectivity for USP7.[1][2]

The available data strongly suggests that this compound is a highly selective inhibitor of USP7. The following table summarizes the inhibitory activity of this compound and its close analogs against USP7.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound (Compound 5) | USP7 | 22.0 | Biochemical | --INVALID-LINK-- |

| Compound 4 (analog) | USP7 | 6.0 | Biochemical | --INVALID-LINK-- |

| FT671 (analog) | USP7 | 52 | Biochemical | --INVALID-LINK-- |

Furthermore, the selectivity of the close analog FT671 was assessed against a panel of 38 other DUBs, where it exclusively inhibited USP7.[3] Similarly, another potent and selective USP7 inhibitor, FX1-5303, was profiled against 44 DUBs and demonstrated inhibition only against USP7.[4]

Mandatory Visualization

Signaling Pathway of USP7 Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and characterization of highly potent and selective allosteric USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of Usp7-IN-3

An In-depth Technical Guide to the Chemical Properties and Activity of Usp7-IN-3

Introduction

Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and activity of a wide array of protein substrates.[1] It is deeply involved in essential cellular processes, including the DNA damage response, cell cycle control, epigenetic regulation, and immune response.[1][2] USP7's modulation of key proteins such as the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, places it at a critical juncture in cancer biology.[2][3] Dysregulation of USP7 has been linked to the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][2]

This compound is a potent and selective allosteric inhibitor of USP7.[4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of this compound, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a complex small molecule with a pyrazolopyrimidinone core. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| PubChem CID | 131750088 | [5] |

| Molecular Formula | C₂₉H₃₁F₃N₆O₃ | [5] |

| Molecular Weight | 568.6 g/mol | [5] |

| IUPAC Name | 3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-4,4,4-trifluoro-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one | [5] |

| Synonyms | This compound, CHEMBL4283787 | [5] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective, allosteric inhibitor of USP7.[4] In many cancer cells, USP7 contributes to tumor survival by preferentially deubiquitinating and stabilizing MDM2.[3] MDM2, in turn, ubiquitinates the tumor suppressor p53, targeting it for proteasomal degradation.[2] This action keeps p53 levels low, allowing cancer cells to evade apoptosis.

By inhibiting USP7, this compound disrupts this cycle. The inhibition leads to the destabilization and degradation of MDM2.[4] Consequently, p53 is no longer targeted for degradation, leading to its accumulation and the activation of downstream p53-mediated signaling pathways, which can induce cell cycle arrest and apoptosis.[1][4]

Biological Activity Data

This compound has demonstrated potent activity in cellular assays, effectively modulating the USP7-p53 axis and inhibiting cancer cell proliferation.

| Assay Type | Cell Line | Concentration | Incubation Time | Result | Source |

| Western Blot | HCT116 (Colon Cancer) | 50 nM | 2 hours | Significantly decreased MDM2 levels and increased p53 expression. | [4] |

| Cell Viability | RS4;11 (Acute Lymphoblastic Leukemia) | 2 nM | 72 hours | Significantly reduced cell viability. | [4] |

Experimental Protocols

The following are representative protocols for assessing the cellular activity of this compound. These methods are provided for reference only.[4]

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Plate RS4;11 cells at a desired density in a 96-well plate.

-

Compound Treatment: After allowing cells to adhere (if applicable), treat them with a range of concentrations of this compound (e.g., a serial dilution starting from a high concentration down to 2 nM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Viability Measurement: Assess cell viability using a suitable method, such as an MTS or CellTiter-Glo assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis

This method is used to detect changes in the protein levels of USP7 targets, such as MDM2 and p53.

-

Cell Treatment: Seed HCT116 cells in 6-well plates. Once they reach a suitable confluency, treat the cells with 50 nM this compound or a vehicle control.

-

Incubation: Incubate the cells for 2 hours.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate it with primary antibodies specific for MDM2, p53, and a loading control (e.g., β-actin or GAPDH). After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine relative protein expression levels.

Conclusion

This compound is a valuable chemical probe for studying the biology of USP7. Its ability to selectively inhibit USP7 and activate the p53 tumor suppressor pathway underscores the therapeutic potential of targeting this deubiquitinase. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the utility of this compound in cancer research and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C29H31F3N6O3 | CID 131750088 - PubChem [pubchem.ncbi.nlm.nih.gov]

Usp7-IN-3: A Technical Guide for Researchers

CAS Number: 2202738-42-7

This document provides a comprehensive technical overview of Usp7-IN-3, a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Core Data Summary

This compound, also referred to as compound 5 in its discovery publication, is a small molecule inhibitor of USP7, a deubiquitinating enzyme implicated in various oncogenic pathways. Its inhibition leads to the destabilization of USP7 substrates, most notably MDM2, resulting in the stabilization and activation of the p53 tumor suppressor protein.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2202738-42-7 |

| Molecular Formula | C₂₉H₃₁F₃N₆O₃ |

| Molecular Weight | 584.6 g/mol |

In Vitro Activity

| Assay | Cell Line | IC₅₀ / EC₅₀ |

| Biochemical IC₅₀ (USP7) | - | 6.0 nM |

| Cellular Target Engagement (EC₅₀) | HCT116 | 49 nM |

| Cell Viability EC₅₀ | RS4;11 | 2 nM |

| LNCaP | 30 nM | |

| HCT116 | > 10 µM |

Selectivity

This compound demonstrates high selectivity for USP7 over other deubiquitinating enzymes (DUBs) and proteases.

| Enzyme | % Inhibition at 10 µM |

| USP7 | 100% |

| Other DUBs (e.g., USP2, USP5, USP8, etc.) | < 20% |

| Other Proteases | Minimal Inhibition |

Signaling Pathways and Experimental Workflows

USP7-MDM2-p53 Signaling Pathway

The diagram below illustrates the critical role of USP7 in the MDM2-p53 signaling axis and the mechanism of action of this compound. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound disrupts this process, leading to the degradation of MDM2 and subsequent accumulation and activation of p53.

Usp7-IN-3: A Technical Guide for Researchers

An In-depth Whitepaper on the Potent and Selective Allosteric USP7 Inhibitor

This technical guide provides a comprehensive overview of Usp7-IN-3, a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the USP7 pathway.

Introduction to USP7 and this compound

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including the DNA damage response, epigenetic regulation, and immune response.[1] USP7's primary function involves the removal of ubiquitin chains from substrate proteins, thereby regulating their stability and function. One of the most well-characterized substrates of USP7 is the E3 ubiquitin ligase MDM2, a key negative regulator of the p53 tumor suppressor. By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a critical protein for preventing tumor formation.[2][3]

This compound is a potent and selective allosteric inhibitor of USP7.[4] Its mechanism of action involves binding to a site distinct from the catalytic active site, leading to a conformational change that inhibits the enzyme's deubiquitinating activity. This inhibition leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can trigger apoptosis in cancer cells.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2202738-42-7 | [1] |

| Molecular Formula | C29H29N5O4S | Not explicitly found |

| Molecular Weight | 567.64 g/mol | Not explicitly found |

| Appearance | White to off-white solid | [1] |

| Purity | >99% | Not explicitly found |

Suppliers

This compound is available from various chemical suppliers for research purposes. A non-exhaustive list of suppliers is provided below.

| Supplier | Product Number |

| MedChemExpress | HY-112128 |

| Aladdin | U152738 |

| Scintila | HY-112128 |

| GlpBio | GC16867 |

Formulation and Solubility

Proper formulation is critical for the effective use of this compound in both in vitro and in vivo experiments.

In Vitro Formulation

For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).

Table 1: In Vitro Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | 90 mg/mL (158.29 mM) | [1] |

Protocol for Preparing Stock Solutions: To prepare a stock solution, dissolve this compound in freshly opened, anhydrous DMSO with the aid of ultrasonication to ensure complete dissolution.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

In Vivo Formulation

A suggested formulation for in vivo studies in mice is provided by MedChemExpress.

Table 2: In Vivo Formulation for this compound

| Component | Percentage |

| DMSO | 10% |

| PEG300 | 40% |

| Tween-80 | 5% |

| Saline | 45% |

Protocol for In Vivo Formulation:

-

Prepare a stock solution of this compound in DMSO (e.g., 45 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. This protocol is designed to yield a clear solution of at least 4.5 mg/mL.[1] It is recommended to prepare this formulation fresh on the day of use.

Biological Activity and Experimental Protocols

This compound's primary biological effect is the inhibition of USP7, leading to the activation of the p53 pathway.

Signaling Pathway

The inhibition of USP7 by this compound disrupts the delicate balance of the USP7-MDM2-p53 signaling axis. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation. By inhibiting USP7, this compound causes the destabilization and degradation of MDM2. This leads to the accumulation of p53, which can then transcriptionally activate its target genes, such as p21, to induce cell cycle arrest and apoptosis.[5][6]

Caption: The USP7-MDM2-p53 signaling pathway and the effect of this compound.

Experimental Workflow: Western Blot Analysis

A common method to assess the efficacy of this compound is to measure the protein levels of MDM2 and p53 in cancer cells following treatment.

Caption: A typical experimental workflow for Western blot analysis.

Detailed Western Blot Protocol:

-

Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) or a DMSO vehicle control for a specified time (e.g., 2, 6, 24 hours).[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Stability and Pharmacokinetics

Stability

While specific, long-term stability studies for this compound are not publicly available, general handling and storage recommendations for similar small molecules apply. Stock solutions in DMSO are reported to be stable for up to one month at -20°C and up to six months at -80°C.[1] For in vivo formulations, it is best practice to prepare them fresh for each experiment to ensure potency and avoid degradation.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as its half-life, clearance, and bioavailability, have not been extensively published in the public domain. Researchers will need to perform their own pharmacokinetic studies to determine these parameters in their specific animal models. A study on a different USP7 inhibitor, GNE-6776, reported in vivo pharmacokinetic analysis in mice after oral administration, which can serve as a methodological reference.[7]

Logical Relationships in Formulation

The successful in vivo application of this compound is highly dependent on its formulation, which addresses its poor aqueous solubility.

Caption: Logical relationship of components in the in vivo formulation of this compound.

This technical guide provides a foundational understanding of this compound for research and development purposes. For further details, it is recommended to consult the referenced literature and the technical datasheets provided by the suppliers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]

- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|Cas# 2202738-42-7 [glpbio.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Usp7-IN-3 In Vitro Assays

These protocols provide a framework for the in vitro evaluation of Usp7-IN-3, a selective allosteric inhibitor of Ubiquitin-specific-processing protease 7 (USP7). The following sections detail the necessary reagents, equipment, and step-by-step instructions for biochemical and cellular assays to characterize the potency and mechanism of action of this compound.

Introduction

Ubiquitin-specific-processing protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of key proteins involved in cell cycle progression, DNA damage repair, and apoptosis.[1][2][3][4] One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1][2][5][6] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1][5][6][7] Inhibition of USP7 is therefore a promising therapeutic strategy to restore p53 function in cancer cells.

This compound is a potent and selective allosteric inhibitor of USP7.[8] In vitro assays are essential to determine its inhibitory activity, selectivity, and cellular effects. This document provides detailed protocols for a biochemical fluorescence-based assay to measure the enzymatic activity of USP7 and a cell-based assay to assess the functional consequences of USP7 inhibition on the p53 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for USP7 inhibitors from various in vitro assays. This data is provided for comparative purposes.

Table 1: Biochemical Potency of USP7 Inhibitors

| Compound | Assay Type | Target | IC50 | Ki | Reference |

| This compound | Cellular Proliferation | RS4;11 cells | 2 nM (72h) | - | [8] |

| FT671 | Ubiquitin-rhodamine | USP7CD | 52 nM | - | [9][10] |

| FT671 | Ubiquitin-rhodamine | USP7C-term | 69 nM | - | [9][10] |

| FT827 | Ubiquitin-rhodamine | USP7 | - | 66 ± 25 M⁻¹s⁻¹ (kinact/Ki) | [9] |

| XL188 | Ub-AMC | USP7 catalytic domain | 193 nM | - | [11] |

| XL188 | Ub-AMC | Full-length USP7 | 90 nM | - | [11] |

| FX1-5303 | Biochemical Activity Assay | USP7 | 0.29 nM | - | [12] |

| GNE-6776 | Cellular Viability | MCF7 cells | 27.2 µM (72h) | - | [13] |

| GNE-6776 | Cellular Viability | T47D cells | 31.8 µM (72h) | - | [13] |

| P5091 | Cellular Viability | Breast Cancer Cells | ~10 µM | - | [4] |

| HBX 41108 | Diubiquitin cleavage | USP7 | ~6 µM | - | [14] |

| NSC 697923 | Diubiquitin cleavage | USP7 | <0.2 µM | - | [14] |

| BAY 11-7082 | Diubiquitin cleavage | USP7 | <0.2 µM | - | [14] |

Table 2: Cellular Potency of USP7 Inhibitors

| Compound | Assay Type | Cell Line | EC50 / IC50 | Endpoint | Reference |

| This compound | Western Blot | HCT116 | 50 nM (2h) | MDM2 reduction, p53 increase | [8] |

| FX1-5303 | p53 Accumulation | MM.1S | 5.6 nM | p53 levels | [12] |

| FX1-5303 | Cell Viability | MM.1S | 15 nM | Cell viability | [12] |

| FT671 / FT827 | Ubiquitin Probe Reactivity | MCF7 cells | ~0.1-2 µM | USP7 probe reactivity | [9] |

Signaling Pathway

The inhibition of USP7 by this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of the p53 tumor suppressor protein. This activation can lead to cell cycle arrest and apoptosis.

Experimental Protocols

Biochemical Assay: USP7 Enzymatic Activity

This protocol describes a fluorogenic assay to measure the enzymatic activity of USP7 using a ubiquitin-rhodamine or ubiquitin-AMC substrate.[15][16]

Experimental Workflow:

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-Rhodamine or Ubiquitin-AMC substrate

-

This compound

-

Assay Buffer: 20 mM Tris pH 8.0, 2 mM CaCl₂, 1 mM reduced glutathione, 0.01% (v/v) Triton X-100, 0.01% (v/v) Prionex[15]

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare the assay buffer and allow all reagents to equilibrate to room temperature. Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Inhibitor Dilution: Perform serial dilutions of the this compound stock solution in assay buffer to generate a range of concentrations for IC50 determination.

-

Enzyme Addition: In a 384-well plate, add the desired amount of USP7 enzyme to each well.

-

Pre-incubation: Add the serially diluted this compound or vehicle control to the wells containing the enzyme. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the ubiquitin-rhodamine or ubiquitin-AMC substrate to each well.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time. For ubiquitin-rhodamine, use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. For ubiquitin-AMC, use an excitation of ~360 nm and emission of ~460 nm.[17]

-

Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: p53 and MDM2 Protein Levels

This protocol describes the use of Western blotting to assess the effect of this compound on the protein levels of p53 and its direct target, MDM2, in a cellular context.[8]

Experimental Workflow:

Materials:

-

Cancer cell line with wild-type p53 (e.g., HCT116, MCF7)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-MDM2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed the chosen cancer cell line in appropriate culture plates and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, 24 hours). A 50 nM concentration of this compound for 2 hours has been shown to be effective in HCT116 cells.[8]

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, MDM2, and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Imaging: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Perform densitometry analysis on the Western blot bands to quantify the relative protein levels of p53 and MDM2, normalized to the loading control.

References

- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation [mdpi.com]

- 4. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. life-science-alliance.org [life-science-alliance.org]

- 17. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Usp7-IN-3 Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell viability assays with the selective allosteric ubiquitin-specific protease 7 (USP7) inhibitor, Usp7-IN-3. This document includes an overview of the compound's mechanism of action, detailed experimental protocols for common viability assays, and a summary of reported assay conditions.

Introduction to this compound

This compound is a potent and selective allosteric inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and oncogenesis.[1][2][3][4][5] A primary and well-studied function of USP7 is the deubiquitination and stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2][3][4][6] By inhibiting USP7, this compound promotes the degradation of MDM2, leading to the stabilization and accumulation of p53.[1][3][6] This activation of the p53 signaling pathway can induce cell cycle arrest and apoptosis in cancer cells, making USP7 an attractive therapeutic target.[3][6][7] this compound has demonstrated anti-proliferative effects in various cancer cell lines, particularly those with wild-type p53.[1][3][6]

Mechanism of Action: this compound Signaling Pathway

The primary mechanism of action for this compound involves the disruption of the USP7-MDM2-p53 axis. The diagram below illustrates this signaling pathway.

Quantitative Data Summary for this compound and other USP7 Inhibitors

The following table summarizes the reported conditions and results for cell viability assays conducted with this compound and other representative USP7 inhibitors. This data can be used as a starting point for designing new experiments.

| Inhibitor | Cell Line(s) | Assay Type | Concentration Range | Incubation Time | Observed Effect |

| This compound | RS4;11 | Proliferation | 2 nM | 72 hours | Inhibition of proliferation |

| This compound | HCT116 | Western Blot | 50 nM | 2 hours | Reduced MDM2 levels and upregulated p53 |

| Almac4 | Neuroblastoma | alamarBlue™ | Increasing conc. | 72 hours | Decreased cell viability in p53 wild-type cells |

| GNE-6776 | MCF7, T47D | Not specified | IC50: 27-37 µM | 72-96 hours | Dose-dependent induction of apoptosis |

| P22077 | T-ALL cell lines | CCK-8 | Increasing conc. | 24 hours | Decreased cell viability |

Experimental Protocols

Below are detailed protocols for commonly used cell viability assays that are suitable for assessing the effects of this compound.

Experimental Workflow for Cell Viability Assays

Protocol 1: MTS Cell Viability Assay

This colorimetric assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan product.[8][9][10]

Materials:

-

96-well clear flat-bottom plates

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[8][9][10]

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[8][9][10] The incubation time may need to be optimized based on the cell type and density.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9][10]

-

Data Analysis:

-

Subtract the average absorbance of the background control wells (medium only) from all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.[11][12][13][14]

Materials:

-

96-well opaque-walled plates (white or black)

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and a vehicle control in complete culture medium.

-

Cell Treatment: Add the desired volume of compound dilutions or vehicle control to the wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[12][15] Allow the plate and the reagent to equilibrate to room temperature for approximately 30 minutes.[12][15]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12][15]

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][15] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][15]

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis:

-

Subtract the average luminescence of the background control wells (medium only) from all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group:

-

% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100

-

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]

- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 12. ch.promega.com [ch.promega.com]